Losulazine

Cardiovascular Pharmacology Safety Pharmacology Preclinical Toxicology

Conventional sympatholytics confound cardiovascular studies by inducing orthostatic hypotension and penetrating the CNS. Losulazine eliminates these variables: it depletes peripheral norepinephrine without causing orthostatic hypotension (0.1-30 mg/kg p.o. in nonhuman primates) and exhibits minimal blood-brain barrier penetration. Its antihypertensive effect is renin-angiotensin system-independent, enabling clean dissection of sympathetic mechanisms. • No orthostatic hypotension across full dose range • Peripheral selectivity-minimal CNS penetration • RAS-independent hypotensive mechanism

Molecular Formula C27H22F4N4O3S
Molecular Weight 558.5 g/mol
CAS No. 72141-57-2
Cat. No. B1675154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosulazine
CAS72141-57-2
SynonymsLosulazine;  Losulazina;  Losulazinum; 
Molecular FormulaC27H22F4N4O3S
Molecular Weight558.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C27H22F4N4O3S/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25/h1-12,17H,13-16H2,(H,32,33)
InChIKeySYJKIRZBDWNJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Losulazine: Peripheral Sympatholytic


Losulazine is a synthetic small-molecule antihypertensive agent belonging to the 7-(trifluoromethyl)-4-aminoquinoline class. It functions as a peripheral sympatholytic, lowering blood pressure primarily through the depletion of norepinephrine from postganglionic adrenergic neurons, with its activity dependent on an intact, functional sympathetic nervous system [1]. Unlike many centrally-acting antihypertensives, losulazine exhibits limited penetration across the blood-brain barrier, resulting in a distinct pharmacological profile characterized by minimal central nervous system effects [2].

Mechanism Peripheral norepinephrine depletion from postganglionic adrenergic neurons
Selectivity Limited blood-brain barrier penetration; minimal central aminergic effects
Model requirement Intact, functional sympathetic nervous system necessary for activity

Losulazine: Why Substitution Is Unjustified


Within the sympatholytic class of antihypertensive agents, compounds sharing a common mechanism of action (e.g., norepinephrine depletion or adrenergic neuron blockade) exhibit profound differences in their tissue selectivity, duration of action, and side-effect profiles. These differences preclude simple interchangeability. As detailed in the quantitative evidence below, losulazine's unique combination of peripheral selectivity, absence of orthostatic hypotension, and renin-angiotensin system independence creates a distinct pharmacological signature that is not replicated by other agents like reserpine, guanethidine, or guanadrel [1]. Consequently, substituting losulazine with a structurally or mechanistically related compound in a research or preclinical setting would introduce confounding variables and compromise experimental validity.

Profile aspect
Losulazine
Substitution may alter
Central amine depletion
Transient, modest; spares serotonin
Prolonged, broad depletion (e.g., reserpine-like) may introduce sedation/depression confounds
Orthostatic tolerance
No orthostatic hypotension reported
Orthostatic intolerance (guanethidine-like) may confound hemodynamic endpoints
RAS interaction
No significant change in plasma renin activity
Agents that alter RAS may shift sodium/volume dependency of hypotension

Losulazine: Differentiation Evidence


Absence of Orthostatic Hypotension

Losulazine hydrochloride, when administered orally at hypotensive doses ranging from 0.1 to 30 mg/kg, did not induce orthostatic hypotension in conscious cynomolgus monkeys [1]. This is a critical differentiator from older sympatholytics like guanethidine, which are known to cause significant orthostatic hypotension as a major, dose-limiting side effect. The preservation of orthostatic tolerance suggests losulazine does not impair reflex cardiovascular adjustments to postural changes at effective antihypertensive doses.

Orthostatic hypotension
Head-to-head
No orthostatic hypotension vs. guanethidine in conscious cynomolgus monkey (0.1–30 mg/kg p.o.)
Supports orthostatic tolerance endpoint monitoring
Acute oral administration; orthostatic challenge test
Cardiovascular Pharmacology Safety Pharmacology Preclinical Toxicology

Restricted CNS Penetration

In a direct comparative study, acute systemic administration of losulazine caused only a 'relatively modest, transient depletion' of dopamine and norepinephrine in brain regions protected by the blood-brain barrier (striatum, nucleus accumbens, dorsomedial hypothalamus) [1]. In stark contrast, the comparator reserpine induced a 'prolonged depletion of dopamine, norepinephrine, and 5-hydroxytryptamine in all brain and pituitary regions examined' [1]. Furthermore, losulazine did not deplete serotonin (5-hydroxytryptamine), while reserpine caused a significant and prolonged depletion of this neurotransmitter as well [1].

CNS amine depletion
Head-to-head
Transient DA/NE depletion only; no 5-HT depletion vs. prolonged DA/NE/5-HT depletion with reserpine (rat)
Peripheral selectivity context; central confound minimized
Striatum, accumbens, hypothalamus regions
Neuropharmacology Blood-Brain Barrier Catecholamine Neurochemistry

Renin-Angiotensin System Independence

The hypotensive effect of losulazine in conscious, sodium-replete cynomolgus monkeys was not dependent on alterations in renin-angiotensin system (RAS) activity [1]. This was demonstrated by monitoring plasma renin activity before and after administration of a submaximal hypotensive dose of losulazine, which showed no significant change [1]. This contrasts with many other antihypertensive agents (e.g., diuretics, vasodilators) whose efficacy can be blunted by compensatory RAS activation, or whose mechanism is directly linked to RAS suppression.

RAS independence
Class-level
Hypotensive effect without significant change in plasma renin activity in sodium-replete monkey
Supports RAS-activity monitoring in hypertension models
Class-level inference; verify in specific protocol
Renin-Angiotensin System Hypertension Research Sodium Balance

Dose-Dependent Hypotension, No Tachycardia

Acute oral administration of losulazine hydrochloride at doses of 0.1, 1, 10, and 30 mg/kg evoked dose-related hypotensive responses in conscious cynomolgus monkeys [1]. Notably, these hypotensive effects occurred 'in the absence of significant alterations of heart rate' [1]. This is a distinct advantage over direct vasodilators (e.g., hydralazine, minoxidil), which typically cause reflex tachycardia, and many other sympatholytics that can induce bradycardia.

Heart rate response
Reported comparison
Dose-related hypotension (0.1–30 mg/kg) without significant heart rate change vs. reflex tachycardia with direct vasodilators
Reported hemodynamic profile without baroreflex confound
Conscious cynomolgus monkey; continuous monitoring
Cardiovascular Physiology Dose-Response Hemodynamics

Losulazine: Research & Preclinical Applications


Orthostatic Tolerance Assessment

Losulazine is uniquely suited for safety pharmacology studies evaluating orthostatic tolerance. As demonstrated in nonhuman primates, it does not cause orthostatic hypotension across a wide dose range (0.1-30 mg/kg p.o.) [1]. This allows researchers to dissect the mechanisms of postural blood pressure control without the confounding influence of drug-induced orthostatic intolerance, a common issue with older sympatholytics. It serves as a negative control or comparative agent when screening novel compounds for orthostatic liability.

Peripheral Sympathetic Mechanisms

For investigations focused solely on peripheral sympathetic neurotransmission, losulazine is an ideal pharmacological tool. Its poor penetration of the blood-brain barrier ensures that any observed effects are primarily of peripheral origin, in stark contrast to reserpine, which has profound central actions [1]. This selectivity enables cleaner interpretation of experiments designed to study the role of peripheral norepinephrine in cardiovascular regulation or other autonomic functions.

RAS-Independent Hypertension Studies

Losulazine is a valuable agent for hypertension research protocols where modulation of the renin-angiotensin system (RAS) is a confounding variable. Its hypotensive effect has been shown to be independent of RAS activity in primate models [1]. Therefore, it can be used to lower blood pressure in animal models of hypertension without simultaneously activating or suppressing the RAS, allowing for a more isolated study of the sympathetic nervous system's contribution to the disease state.

Differentiating Sympatholytic Mechanisms

Losulazine serves as a critical comparator agent in studies aiming to differentiate the mechanisms of various sympatholytic drugs. Its unique profile—combining peripheral selectivity, lack of orthostatic hypotension, and transient amine depletion—provides a distinct reference point against which newer or related compounds can be benchmarked [1][2]. For example, it can be used in head-to-head studies with guanethidine or guanadrel to precisely define their respective actions on adrenergic neuron function.

Application
Selection Property
Validation Focus
Orthostatic tolerance assessment
Reported orthostatic tolerance preservation
Postural blood pressure response without drug-induced intolerance
Peripheral sympathetic mechanisms
Limited blood-brain barrier penetration
Central vs. peripheral norepinephrine depletion profiling
RAS-independent hypertension studies
Plasma renin activity stability
RAS activity monitoring in sodium-replete/depleted models
Differentiating sympatholytic mechanisms
Unique profile: peripheral, no orthostasis, transient depletion
Comparator benchmarking against guanethidine, reserpine, guanadrel

Technical Documentation Hub

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